molecular formula C11H16N2S B12626773 Pyridine, 3-[(2S)-1-methyl-2-pyrrolidinyl]-4-(methylthio)- CAS No. 919079-38-2

Pyridine, 3-[(2S)-1-methyl-2-pyrrolidinyl]-4-(methylthio)-

Cat. No.: B12626773
CAS No.: 919079-38-2
M. Wt: 208.33 g/mol
InChI Key: YEKBRLRRDIMYAH-JTQLQIEISA-N
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Description

Pyridine, 3-[(2S)-1-methyl-2-pyrrolidinyl]-4-(methylthio)- is a complex organic compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a pyridine ring substituted with a pyrrolidinyl group and a methylthio group. It is known for its significant role in various chemical and biological processes.

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

Pyridine, 3-[(2S)-1-methyl-2-pyrrolidinyl]-4-(methylthio)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include Grignard reagents, acetic anhydride, and DMF (dimethylformamide) . Reaction conditions typically involve controlled temperatures and the use of catalysts to enhance reaction rates.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions can yield pyridine N-oxides, while substitution reactions can produce various alkyl or acyl pyridine derivatives .

Scientific Research Applications

Pyridine, 3-[(2S)-1-methyl-2-pyrrolidinyl]-4-(methylthio)- has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Pyridine, 3-[(2S)-1-methyl-2-pyrrolidinyl]-4-(methylthio)- involves its interaction with specific molecular targets and pathways. For example, it can act as an agonist or antagonist at certain receptor sites, influencing cellular signaling pathways . The presence of the pyridine ring and its substituents plays a crucial role in determining its biological activity.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyridine derivatives such as:

Uniqueness

Pyridine, 3-[(2S)-1-methyl-2-pyrrolidinyl]-4-(methylthio)- is unique due to the presence of both a pyrrolidinyl group and a methylthio group, which confer distinct chemical and biological properties. This combination of substituents can influence its reactivity and interaction with biological targets, making it a valuable compound for research and industrial applications .

Properties

CAS No.

919079-38-2

Molecular Formula

C11H16N2S

Molecular Weight

208.33 g/mol

IUPAC Name

3-[(2S)-1-methylpyrrolidin-2-yl]-4-methylsulfanylpyridine

InChI

InChI=1S/C11H16N2S/c1-13-7-3-4-10(13)9-8-12-6-5-11(9)14-2/h5-6,8,10H,3-4,7H2,1-2H3/t10-/m0/s1

InChI Key

YEKBRLRRDIMYAH-JTQLQIEISA-N

Isomeric SMILES

CN1CCC[C@H]1C2=C(C=CN=C2)SC

Canonical SMILES

CN1CCCC1C2=C(C=CN=C2)SC

Origin of Product

United States

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